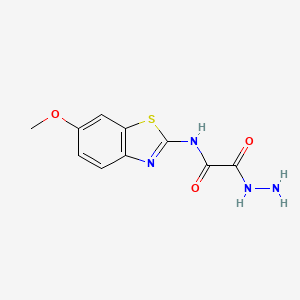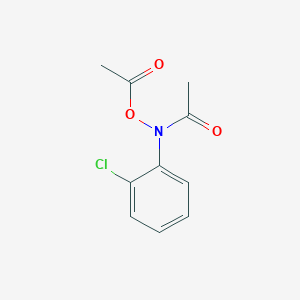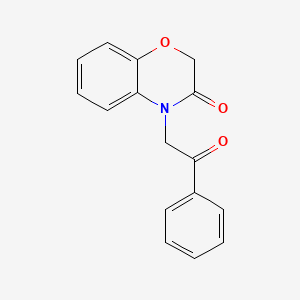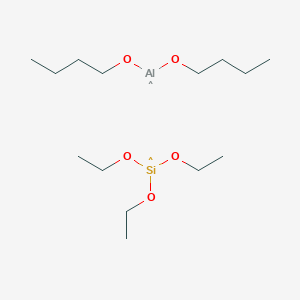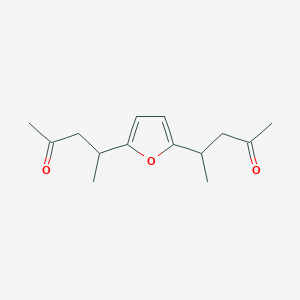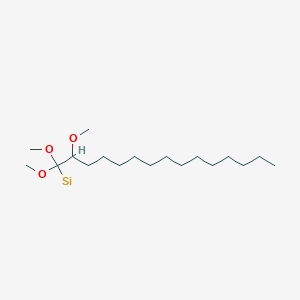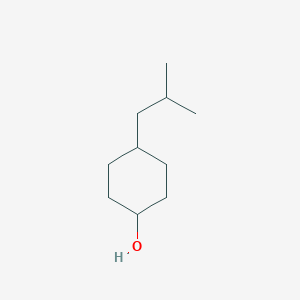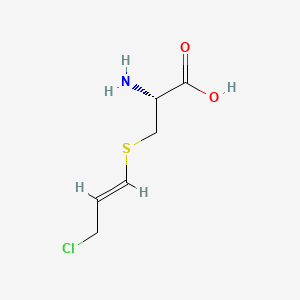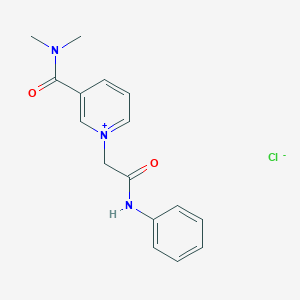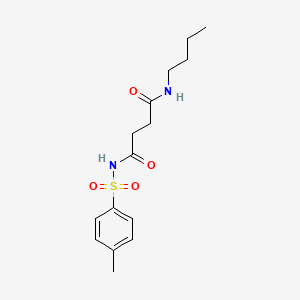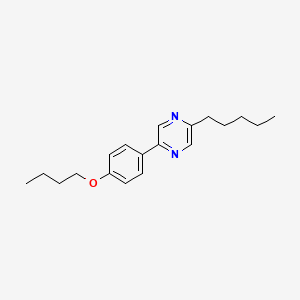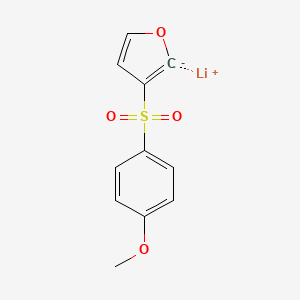
lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide is a compound that combines lithium with a sulfonyl-substituted furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide typically involves the reaction of 3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide with a lithium reagent. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
化学反応の分析
Types of Reactions
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound may be used in studies of enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism by which lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide exerts its effects depends on the specific application. In organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding or inhibition.
類似化合物との比較
Similar Compounds
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-thiophene-2-ide: Similar structure but with a thiophene ring instead of a furan ring.
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-pyrrole-2-ide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to thiophene or pyrrole analogs. This can result in different reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications.
特性
CAS番号 |
111943-65-8 |
|---|---|
分子式 |
C11H9LiO4S |
分子量 |
244.2 g/mol |
IUPAC名 |
lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide |
InChI |
InChI=1S/C11H9O4S.Li/c1-14-9-2-4-10(5-3-9)16(12,13)11-6-7-15-8-11;/h2-7H,1H3;/q-1;+1 |
InChIキー |
GAVGWDHCGXLYMG-UHFFFAOYSA-N |
正規SMILES |
[Li+].COC1=CC=C(C=C1)S(=O)(=O)C2=[C-]OC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


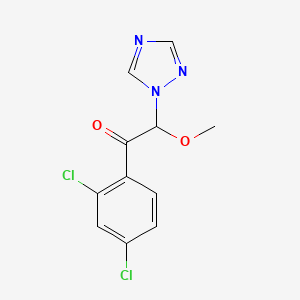

![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
